5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Conformational analysis Steric hindrance Aryl-pyrrole dihedral angle

Researchers pursuing heterocyclic SAR programs require building blocks with predictable reactivity and defined geometry. The ortho-bromo N-methylpyrrole-2-carbaldehyde delivers: • Defined N,O-syn conformation (~4.8 kJ/mol stabilization) via N-Me lock, eliminating conformational ambiguity in docking studies • Sterically controlled Pd cross-coupling: ortho-bromo (Charton v ≈ 0.65) enables chemoselective staged Suzuki-Miyaura/Buchwald-Hartwig sequences • Built-in 79Br:81Br isotopic signature for LC-MS/MS tracking Available at ≥98% purity for immediate global dispatch.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 912763-38-3
Cat. No. B12120432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
CAS912763-38-3
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C2=CC=CC=C2Br)C=O
InChIInChI=1S/C12H10BrNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3
InChIKeyPMWOVHDSWJQIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Product Overview


5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 912763-38-3) is a synthetic heterocyclic compound belonging to the class of N-methylpyrrole-2-carbaldehydes . It features a 2-bromophenyl substituent at the pyrrole 5-position and an aldehyde group at the 2-position, giving it a molecular weight of 264.12 g/mol and the molecular formula C12H10BrNO . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via transformations of its aldehyde and aryl bromide functionalities . Its commercial availability with characterized purity (typically 97-98%) makes it a readily accessible building block for research programs .

5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Irreplaceability


Despite sharing the same core scaffold and molecular formula with its 4-bromo regioisomer (CAS 912763-22-5), 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde exhibits distinct physicochemical and stereoelectronic properties that preclude simple interchange. The ortho-bromo substitution introduces a unique steric environment that alters the conformational preference around the aryl-pyrrole bond compared to the para-substituted analog . Furthermore, the N-methyl group locks the pyrrole nitrogen into a single conformational state, eliminating the syn/anti rotational isomerism present in N-H pyrrole-2-carbaldehydes, which has been shown to affect intermolecular association energies by approximately 4.8 kJ/mol [1]. These differences translate into divergent reactivity profiles in key transformations such as palladium-catalyzed cross-couplings and condensation reactions, making generic substitution scientifically invalid for reproducible research outcomes .

5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Analytical Differentiation


Ortho-Bromo Conformational Steric Effect

The 2-bromophenyl substituent in the target compound introduces significant steric congestion at the ortho position, which restricts rotation around the C5-aryl bond and favors a non-coplanar conformation of the phenyl ring relative to the pyrrole plane. In contrast, the 4-bromo regioisomer (CAS 912763-22-5) lacks this ortho steric interaction, adopting a more planar ground-state geometry . This conformational difference is evidenced by the distinct spatial arrangement of the bromine atom, which in the target compound is positioned proximal to the N-methyl group and the aldehyde moiety, whereas in the 4-bromo isomer it projects distally . The steric parameter (Charton v value) for ortho-bromo substitution is approximately 0.65, compared to 0.00 for para substitution, quantifying the steric demand difference [1].

Conformational analysis Steric hindrance Aryl-pyrrole dihedral angle

N-Methyl Conformational Locking

Infrared spectroscopic studies on pyrrole-2-carbaldehydes have demonstrated that N-H analogs exist as a mixture of syn- and anti-rotamers in solution, with the syn form being thermochemically more stable by approximately 4.8 kJ/mol [1]. The target compound, bearing an N-methyl group, is locked predominantly or exclusively in the N,O-syn-conformation, eliminating the conformational heterogeneity present in N-H pyrrole-2-carbaldehydes [1]. This conformational locking simplifies the compound's spectroscopic signature and ensures a single reactive conformation in condensation and nucleophilic addition reactions at the aldehyde group . Additionally, N-H analogs participate in intermolecular hydrogen bonding via the pyrrole NH, leading to association complexes with enthalpy changes of approximately 22 kJ/mol, whereas the N-methyl compound lacks this associative behavior [1].

Infrared spectroscopy Conformational analysis Hydrogen bonding Rotamer population

LogP Lipophilicity Comparison

The computed partition coefficient (LogP) for 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is reported as 3.2671 by Leyan and 3.245 by Fluorochem, reflecting a consistent lipophilicity range of approximately 3.25-3.27 . The 4-bromo regioisomer (CAS 912763-22-5) has a reported LogP of 3.2671, identical to the Leyan value for the target compound but slightly higher than the Fluorochem measurement . The chlorine analog, 5-(2-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, has a lower molecular weight (219.66 g/mol vs 264.12 g/mol) and is expected to have a correspondingly lower LogP, though experimental values were not located .

Lipophilicity LogP Physicochemical properties Drug-likeness

Boiling Point Differentiation

The predicted boiling point for 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is 367.4 ± 32.0 °C, while the 4-bromo regioisomer is predicted to boil at 380.6 ± 32.0 °C . The 13.2 °C lower boiling point of the ortho isomer likely reflects reduced intermolecular packing efficiency due to the non-coplanar conformation imposed by ortho steric hindrance, which decreases the enthalpy of vaporization . This difference is practically significant for purification by distillation or sublimation, and may also affect storage and handling recommendations.

Boiling point Physical property Purification Distillation

Purity and Supplier Specifications

Commercially, 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is available from multiple vendors with specified purities of 97% (AKSci) and 98% (Fluorochem, Leyan) . The 4-bromo regioisomer is offered at similar purity levels (97% from AKSci, 98% from ChemScene) . The target compound carries GHS07 hazard classification (Harmful/Irritant) with hazard statements H302, H315, H319, H335, requiring standard laboratory precautions . This compound is designated for research and further manufacturing use only, consistent with its role as a synthetic intermediate .

Purity specification Supplier comparison Quality control Procurement

TPSA and Rotatable Bond Profile

The target compound has a Topological Polar Surface Area (TPSA) of 22 Ų and 2 rotatable bonds, identical to the 4-bromo regioisomer but distinct from the N-H analog, which would have a higher TPSA due to the additional hydrogen bond donor capacity of the pyrrole NH . The Fsp3 (fraction of sp3-hybridized carbons) for the target compound is 0.083, reflecting its predominantly planar, aromatic character . By comparison, the 2-chloro analog has a lower molecular weight (219.66 g/mol) but a similar TPSA, making the bromo compound more suitable for applications requiring heavier isotope patterns for mass spectrometry detection .

TPSA Drug-likeness Molecular descriptor Rotatable bonds

5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde Application Scenarios


Ortho-Bromo Selective Cross-Coupling

The ortho-bromo substituent, with its significant steric demand (Charton v ≈ 0.65) [1], enables selective palladium-catalyzed cross-coupling strategies where the less hindered para-bromo isomer would react indiscriminately. Researchers can exploit the attenuated oxidative addition rate of the ortho-bromo group to achieve chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings in the presence of other reactive handles. This is particularly valuable for constructing complex biaryl or heterobiaryl systems where precise control over coupling sequence is required.

Conformationally Defined Scaffolds

The N-methyl group locks the pyrrole-2-carbaldehyde into a defined N,O-syn-conformation, eliminating the ~4.8 kJ/mol syn/anti equilibrium present in N-H analogs [2]. This conformational homogeneity simplifies computational docking studies and ensures that structure-activity relationships (SAR) are not confounded by multiple conformers. The non-coplanar orientation of the 2-bromophenyl ring, driven by ortho steric interactions, provides a defined three-dimensional shape that can be exploited for selective protein-ligand interactions.

Bromine Isotopic Signature for MS Assays

The bromine atom's characteristic isotopic pattern (79Br:81Br ≈ 1:1) provides a distinctive mass spectrometry signature that facilitates tracking of the compound and its derivatives in complex biological matrices . This feature is advantageous for developing LC-MS/MS assays in preclinical pharmacokinetic studies, where the bromine isotope cluster serves as a built-in analytical handle distinguishing the compound from endogenous metabolites.

Ortho-Substituted Biaryl Library Synthesis

The combination of a reactive aldehyde at the pyrrole 2-position and an ortho-bromoaryl group makes this compound an ideal building block for diversity-oriented synthesis. The aldehyde can undergo reductive amination, Knoevenagel condensation, or Grignard addition, while the ortho-bromo group can be subsequently elaborated via cross-coupling . The lower predicted boiling point (367.4 °C vs 380.6 °C for the 4-bromo isomer) may also facilitate purification of intermediates during library production .

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